molecular formula C10H14N2O2 B1314416 2-(Butylamino)nicotinic acid CAS No. 74611-53-3

2-(Butylamino)nicotinic acid

Cat. No. B1314416
CAS RN: 74611-53-3
M. Wt: 194.23 g/mol
InChI Key: NSSDYBCHSQWCCN-UHFFFAOYSA-N
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Description

2-(Butylamino)nicotinic acid is a chemical compound with the molecular formula C10H14N2O2 . It is also known by its CAS Registry Number: 74611-53-3 .


Molecular Structure Analysis

The molecular structure of 2-(Butylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group and a butylamino group attached . The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)12-8-7(9(13)14)5-4-6-11-8/h4-6H,1-3H3, (H,11,12) (H,13,14) .

Scientific Research Applications

Antibacterial and Antibiofilm Properties

“2-(Butylamino)nicotinic acid” derivatives have been studied for their potential antibacterial and antibiofilm activities. These compounds have shown promise in inhibiting the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria . The antibacterial properties are particularly significant in the fight against antibiotic-resistant strains, offering a new avenue for treatment.

Computational Chemistry Analyses

The compound has been subjected to computational analyses to understand its electronic properties. Techniques like HOMO/LUMO contour plot and MEP maps have been utilized to predict the behavior of these molecules in biological systems . This computational approach aids in the design of more effective derivatives with enhanced biological activity.

Anti-inflammatory and Analgesic Efficacy

Derivatives of “2-(Butylamino)nicotinic acid” have been synthesized and tested for their anti-inflammatory and analgesic properties. These studies have shown that certain derivatives can provide excellent results, positioning them as potential candidates for inclusion in anti-inflammatory and pain relief medications .

Role in Aging and Longevity

Nicotinamide, a related compound, has been extensively researched for its role in aging and longevity. “2-(Butylamino)nicotinic acid” may contribute to the understanding of NAD+ metabolism and its impact on cellular aging processes. This could lead to the development of dietary supplements aimed at preventing age-associated metabolic defects .

Vitamin B3 Precursor and Metabolic Redox Reactions

As a derivative of nicotinic acid, “2-(Butylamino)nicotinic acid” is a precursor of vitamin B3 and plays a crucial role in NAD+ biosynthesis. This is essential for various metabolic redox reactions within the body, highlighting its importance in maintaining cellular bioenergetics and metabolism .

Mechanism of Action

Target of Action

2-(Butylamino)nicotinic acid, also known as butylaminonicotinic acid, is a derivative of nicotinic acid, which is a form of vitamin B3 . The primary targets of this compound are the same as those of nicotinic acid, which include various enzymes involved in redox reactions . These enzymes utilize nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), the coenzymes derived from nicotinic acid, as electron donors or acceptors .

Mode of Action

The compound interacts with its targets by acting as a precursor to the coenzymes NAD and NADP . These coenzymes are crucial for many vital redox reactions catalyzed by various enzymes . By supplying these coenzymes, 2-(Butylamino)nicotinic acid plays a key role in these reactions.

Biochemical Pathways

The biochemical pathways affected by 2-(Butylamino)nicotinic acid are those involving NAD and NADP . These coenzymes participate in numerous metabolic processes, including oxidative catabolism, which results in ATP synthesis .

Pharmacokinetics

Studies on nicotinic acid, a closely related compound, indicate that it is well-absorbed and undergoes extensive metabolism . The maximum plasma concentration (Cmax) and the time to reach this concentration (Tmax) vary depending on the dose . The compound’s ADME properties and their impact on bioavailability would likely be similar to those of nicotinic acid.

Result of Action

The molecular and cellular effects of 2-(Butylamino)nicotinic acid’s action are primarily related to its role as a precursor to NAD and NADP . These coenzymes are involved in a wide range of cellular processes, including energy production, gene expression, cell cycle progression, DNA repair, and cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Butylamino)nicotinic acid. For example, the presence of other compounds, such as those found in tobacco, can affect the metabolism of nicotinic acid and its derivatives . Additionally, the compound’s action can be influenced by factors such as pH and temperature

properties

IUPAC Name

2-(butylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSDYBCHSQWCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460851
Record name 2-(BUTYLAMINO)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74611-53-3
Record name 2-(BUTYLAMINO)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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